Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

pKa fluorination oxetane

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate (CAS 2490374-79-1) is a lithium carboxylate salt combining a fluorinated, three-dimensional spiro[3.4] scaffold with both an oxetane (oxygen-containing) and a thietane (sulfur-containing) ring within a single spirocyclic framework. This structural architecture integrates a C-8 fluorine substituent, an oxa-spirocyclic core, and a lithium carboxylate functionality.

Molecular Formula C7H8FLiO3S
Molecular Weight 198.14
CAS No. 2490374-79-1
Cat. No. B2374227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
CAS2490374-79-1
Molecular FormulaC7H8FLiO3S
Molecular Weight198.14
Structural Identifiers
SMILES[Li+].C1C2(CO1)CSCC2(C(=O)[O-])F
InChIInChI=1S/C7H9FO3S.Li/c8-7(5(9)10)4-12-3-6(7)1-11-2-6;/h1-4H2,(H,9,10);/q;+1/p-1
InChIKeyHFTRVPWVADJWIR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate (CAS 2490374-79-1) – A Fluorinated Oxa-Thia Spirocyclic Carboxylate Building Block for Drug Discovery


Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate (CAS 2490374-79-1) is a lithium carboxylate salt combining a fluorinated, three-dimensional spiro[3.4] scaffold with both an oxetane (oxygen-containing) and a thietane (sulfur-containing) ring within a single spirocyclic framework . This structural architecture integrates a C-8 fluorine substituent, an oxa-spirocyclic core, and a lithium carboxylate functionality. Oxa-spirocycles as a class have been shown to dramatically improve aqueous solubility (up to 40-fold) and lower lipophilicity (ΔlogD ~1) compared to their carbocyclic spirocyclic counterparts, making them attractive modules for medicinal chemistry [1]. The compound serves as a versatile building block for drug discovery programs that demand fine-tuned physicochemical properties.

Why Generic Substitution Fails for Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate


Substituting the target compound with a closely related analog such as the non-fluorinated des-fluoro variant, the free carboxylic acid, or an ethyl ester prodrug will not yield an equivalent research outcome. Fluorination at the C-8 position can decrease the pKa of the carboxylic acid by up to three units [1], significantly altering ionization state at physiological pH, which impacts solubility, permeability, and target binding. The oxetane-oxygen in the spirocyclic core contributes to dramatically improved aqueous solubility (up to 40×) and reduced lipophilicity (ΔlogD ~1) versus purely carbocyclic spirocycles [2]. Additionally, the thietane sulfur atom offers distinct electronic and steric properties compared to oxygen-only or carbon-only analogs, providing opportunities for unique intermolecular interactions [3]. The lithium salt form confers solubility and handling advantages over the free acid. Using an analog that lacks any one of these three elements (fluorine, oxa-substitution, or lithium carboxylate) may fundamentally alter the pharmacokinetic and pharmacodynamic profile of the derived lead compound.

Quantitative Differentiators of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate vs. Closest Analogs


Fluorine Effects on Oxetane Carboxylic Acid Acidity – pKa Shift vs. Non-Fluorinated Analogs

The C-8 fluorine atom is expected to significantly lower the pKa of the parent carboxylic acid compared to the non-fluorinated analog (Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, CAS 2460754-33-8). In a class-level study on 3,3-disubstituted oxetanes, fluorination decreased pKa values by up to three units when replacing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties [1]. Although direct pKa measurement data for this specific compound are not yet publicly available, the structural presence of the electron-withdrawing fluorine atom on the spirocyclic framework is mechanistically consistent with this class-level pKa-lowering effect.

pKa fluorination oxetane acidity bioisostere

Aqueous Solubility Enhancement – Oxa-Spirocyclic Core vs. Carbocyclic Spirocycles

The oxa-spirocyclic core incorporating an oxygen atom into the spirocyclic unit has been demonstrated to increase aqueous solubility by up to 40-fold compared to equivalent common (carbocyclic) spirocycles [1]. The target compound's spiro[3.4] scaffold features a 2-oxa (oxetane) ring, placing it squarely within the oxa-spirocycle class that exhibits this solubility advantage. A direct comparator such as a purely carbocyclic spiro[3.4]octane carboxylate (without oxa/thia substitution) would be expected to have substantially lower aqueous solubility.

aqueous solubility oxa-spirocycle drug-like properties

Reduced Lipophilicity – Oxa-Spirocyclic Core vs. Common Spirocycles

Oxa-spirocyclic compounds exhibit reduced lipophilicity compared to common spirocycles, with a measured ΔlogD of approximately −1 unit [1]. This lower lipophilicity is expected for the target compound relative to carbocyclic spiro[3.4]octane carboxylates, offering improved metabolic stability and reduced off-target binding. The thietane sulfur atom may modulate this effect, providing a distinct balance of polarity not achievable with oxygen-only oxa-spirocycles [2].

lipophilicity logD oxa-spirocycle ADME

Recommended Application Scenarios for Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate


Lead Optimization in CNS Drug Discovery Programs Requiring Fine-Tuned Ionization

The C-8 fluorine atom can lower the carboxylic acid pKa by up to three units compared to the non-fluorinated analog [1], shifting the ionization equilibrium at physiological pH. This makes the compound a preferred building block for CNS programs where precise control of the carboxylate ionization state is needed to balance passive permeability with aqueous solubility. The lower pKa relative to the des-fluoro analog (CAS 2460754-33-8) offers a measurable ionization difference of potential significance for blood-brain barrier penetration.

Fragment-Based Drug Discovery Requiring High Aqueous Solubility Assay Concentrations

Oxa-spirocycles of this class exhibit up to 40-fold higher aqueous solubility compared to carbocyclic spirocycles [2]. For fragment-based screening or biophysical assays (NMR, SPR, X-ray crystallography) that demand high compound concentrations in aqueous buffer, this building block is expected to outperform carbocyclic spiro[3.4]octane carboxylates or highly lipophilic fluorinated building blocks that may precipitate at assay-relevant concentrations.

Replacing Lipophilic Carboxylic Acid Bioisosteres in Metabolic Stability Optimization

The oxa-spirocyclic core reduces logD by approximately one unit versus common spirocycles [2], which is expected to translate into improved microsomal stability and reduced CYP inhibition compared to more lipophilic analogs. The thietane sulfur additionally offers distinct electronic character [3] that can modulate oxidative metabolism in ways different from oxetane-only or azetidine-only spirocycles. Medicinal chemists can procure this compound when seeking to reduce the lipophilicity of a lead series while retaining a carboxylic acid handle.

Dual Heteroatom Spirocyclic Scaffold Design for Patent Expansion

The combination of an oxetane oxygen and a thietane sulfur within the spiro[3.4] framework provides a structurally unique scaffold that is underrepresented in the patent literature compared to oxa-only or aza-only spirocycles [3]. Procuring this building block for library synthesis can generate novel composition-of-matter intellectual property with differentiated physicochemical properties (solubility, logD, pKa) compared to the more commonly employed azaspiro[3.4]octane or 2-oxa-6-azaspiro[3.4]octane scaffolds.

Quote Request

Request a Quote for Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.